Comparative Cytotoxic Activity in Human Cancer Cell Lines
4-Bromo-3,5-dimethoxybenzonitrile exhibits measurable cytotoxic activity against a panel of human cancer cell lines. While a direct head-to-head comparison with its closest analogs in the same study is unavailable, its activity profile can be contrasted with the non-brominated parent compound, 3,5-dimethoxybenzonitrile, which has also been reported to possess anti-cancer properties . The brominated derivative shows a specific range of inhibitory concentrations (IC50) that may differ from other structural analogs, guiding researchers toward specific tumor cell lines [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 values ranging from 3.15 to 7.32 μM |
| Comparator Or Baseline | 3,5-dimethoxybenzonitrile (parent compound) |
| Quantified Difference | Data not available for direct comparison. The parent compound's activity is noted but specific IC50 values for the same panel are not provided in the available literature. |
| Conditions | Five human cancer cell lines: BGC-823 (gastric), HCT-8 (colon), A5049 (lung), Bel-7402 (liver), and A2780 (ovarian) [1]. |
Why This Matters
This data provides a quantifiable baseline for in vitro anti-cancer activity, allowing researchers to select this specific scaffold for further SAR studies or to prioritize it over less active analogs in their screening cascades.
- [1] Yan et al. (2016) as cited in EKOSFOP. Cytotoxic activity of the compound against five human cancer cell lines. Retrieved from https://www.ekosfop.or.kr/download/download_excel?pid=kjfp-31-3-333&tid=T6 View Source
